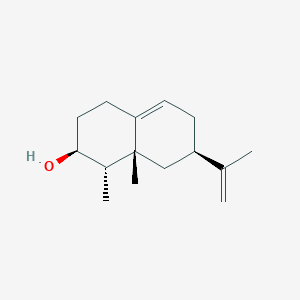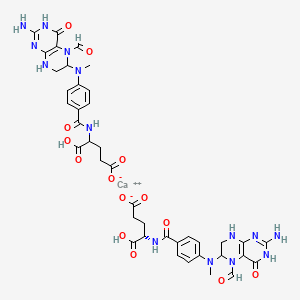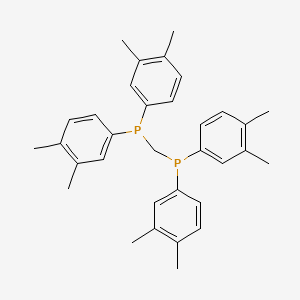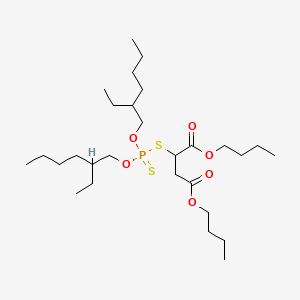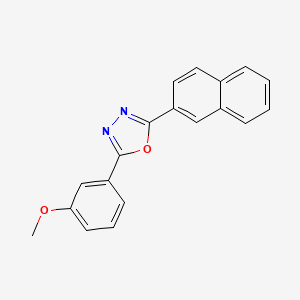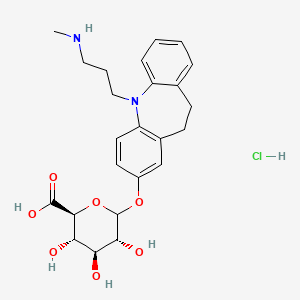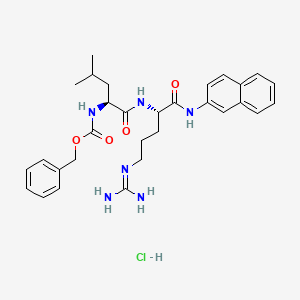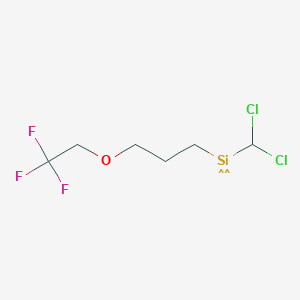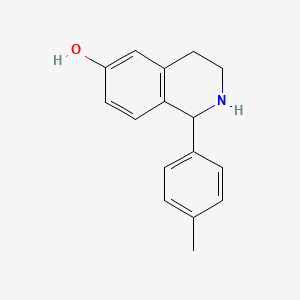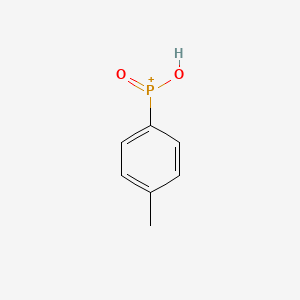![molecular formula C6H9NO2 B13810675 (5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)
(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-3-methyl-4-oxa-1-azabicyclo[320]heptan-7-one is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cycloaddition reaction where a suitable diene and dienophile are reacted in the presence of a catalyst to form the bicyclic structure. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process. These methods allow for better control over reaction parameters and can lead to more efficient production compared to traditional batch synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and the nucleophiles used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving nitrogen and oxygen-containing heterocycles.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring system.
Oxazoline: A five-membered ring containing both nitrogen and oxygen atoms.
Isoxazole: A five-membered ring with nitrogen and oxygen atoms in different positions compared to oxazoline.
Uniqueness
(5S)-3-methyl-4-oxa-1-azabicyclo[320]heptan-7-one is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NO2/c1-4-3-7-5(8)2-6(7)9-4/h4,6H,2-3H2,1H3/t4?,6-/m0/s1 |
Clé InChI |
FXXIHXSJFNIKGL-RZKHNPSRSA-N |
SMILES isomérique |
CC1CN2[C@@H](O1)CC2=O |
SMILES canonique |
CC1CN2C(O1)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


